

phenylalanine leucine dipeptide amide research

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Compound Focus: H-Phe-Leu-NH₂.HBr

CAS No.: 108321-16-0

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Research Overview and Quantitative Data

The table below summarizes the key research areas and quantitative findings for phenylalanine-leucine dipeptides and their analogs.

Research Area	Specific Compound/System	Key Findings/Properties	Quantitative Data / Efficacy
Anticancer Agents [1]	N-terminus salicylic acid-modified Leu-Leu and Phe-Leu dipeptides.	Modulates cancer cell viability and attachment; interferes with FAK signaling.	Micromolar GI ₅₀ values (antiproliferative activity).

| **Biocompatible Piezoelectricity [2]** | L-phenylalanyl-L-leucine (Phe-Leu) and L-leucyl-L-phenylalanine (Leu-Phe) crystals. | Effective piezoelectric micro-/nanocrystals; sequence affects morphology and properties. | Effective piezoelectric coefficient (d_{ee}):

- **Phe-Leu:** 71 pm/V (vertical), -73 pm/V (lateral)
- **Leu-Phe:** 87 pm/V (vertical), -19 pm/V (lateral) | | **Clinical Prognostic Biomarkers [3]** | Combined plasma levels of phenylalanine and leucine (PLA score) in critically ill patients. | Predicts 30-day mortality in ICU patients independent of APACHE II/NUTRIC scores. | Cut-offs:
- **Phenylalanine** \geq 88.5 μ M
- **Leucine** $<$ 68.9 μ M Mortality by PLA category: Low (9.0%), Intermediate (23.8%), High (45.6%), Very High (81.8%) | | **Biomaterial Self-Assembly [4]** | Phenylene urea-Phe-LeuOMe hybrid peptides. |

Self-assembles into polygonal peptide tubes via "zipper" arrangements; exhibits autofluorescence. | Information on specific quantitative metrics not available in the provided abstract. |

Detailed Experimental Protocols

Here are the methodologies for key experiments from the search results.

Anticancer Activity Assay (Cell-based) [1]

- **Objective:** To evaluate the antiproliferative effect of modified dipeptides and investigate their mechanism of action regarding cell adhesion.
- **Cell Viability & GI₅₀ Determination:**
 - **Cell Lines:** Various cancer cell lines are cultured *in vitro*.
 - **Treatment:** Cells are treated with a range of concentrations of the dipeptide compounds.
 - **Assay:** A standard cell viability assay (e.g., MTT, XTT) is performed after a set incubation period (e.g., 72 hours).
 - **Analysis:** The GI₅₀ value (concentration for 50% growth inhibition) is calculated from the dose-response curve.
- **Investigation of Adhesion Mechanisms:**
 - **Observation:** Treated cells are observed for morphological changes and detachment.
 - **Protein Analysis:** Western blotting is used to analyze the phosphorylation status and expression levels of Focal Adhesion Kinase (FAK) and its downstream signaling proteins.

Formation and Measurement of Piezoelectric Dipeptide Crystals [2]

- **Objective:** To form micro- and nanostructures from Phe-Leu and Leu-Phe dipeptides and measure their piezoelectric properties.
- **Crystal Formation:**
 - **Substrate:** A silicon substrate is used.
 - **Film Preparation:** An amorphous film of the dipeptide is created by dropping a solution (1 mg mL⁻¹ in methanol) onto the substrate and allowing the solvent to evaporate.
 - **Crystallization:** The amorphous film is exposed to saturated vapors of organic solvents (e.g., chloroform, acetonitrile, methanol) in a closed container for 24 hours to induce crystal growth.
- **Piezoelectric Measurement:**
 - **Technique:** Piezoresponse Force Microscopy (PFM).

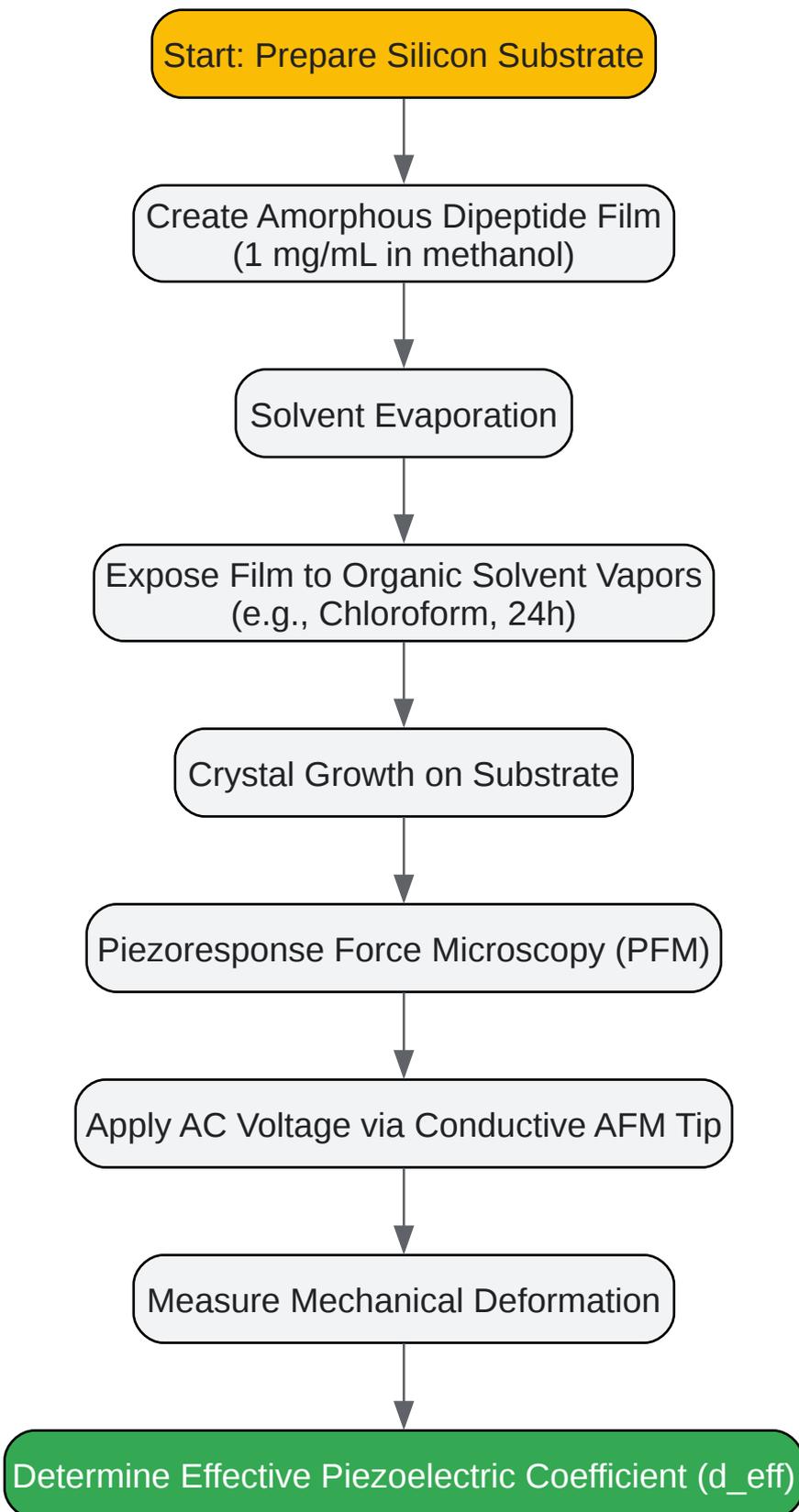
- **Procedure:** A conductive AFM tip is brought into contact with the surface of a single crystal. An alternating current (AC) voltage is applied to the tip, generating a localized electric field.
- **Measurement:** The resulting mechanical deformation (vibration) of the crystal is measured by the AFM tip to determine the **effective piezoelectric coefficient (d_{ee})** for both vertical and lateral displacements.

Determining Prognostic PLA Score in ICU Patients [3]

- **Objective:** To develop and validate a score based on phenylalanine and leucine levels to predict 30-day mortality in critically ill patients.
- **Patient Enrollment:**
 - **Cohorts:** An initiation cohort (e.g., n=537) and a separate validation cohort (e.g., n=139) are recruited from ICUs.
 - **Inclusion Criteria:** Patients with APACHE II score ≥ 15 or intubated due to respiratory failure.
- **Blood Sampling and Amino Acid Measurement:**
 - **Sample Collection:** Blood is drawn in EDTA tubes in the early morning after ICU admission.
 - **Analysis:** Plasma phenylalanine and leucine concentrations are measured using **Ultra-Performance Liquid Chromatography (UPLC)**.
 - **Derivatization:** Plasma samples are deproteinized and derivatized with aminoquinolyl-carbonyl (AQC).
 - **Separation & Detection:** Derivatized amino acids are separated on a C18 column and detected by a tunable UV detector.
- **Score Development and Validation:**
 - **Cut-off Definition:** Cut-off values for phenylalanine and leucine are determined using **Youden's index** from ROC analysis.
 - **Scoring:** A points-based PLA score is developed from a multivariable Cox model, categorized into risk groups (Low, Intermediate, High, Very High).
 - **Statistical Analysis:** The score's predictive power for 30-day mortality is tested against traditional scores (APACHE II, NUTRIC) using Kaplan-Meier analysis and Cox regression in both initiation and validation cohorts.

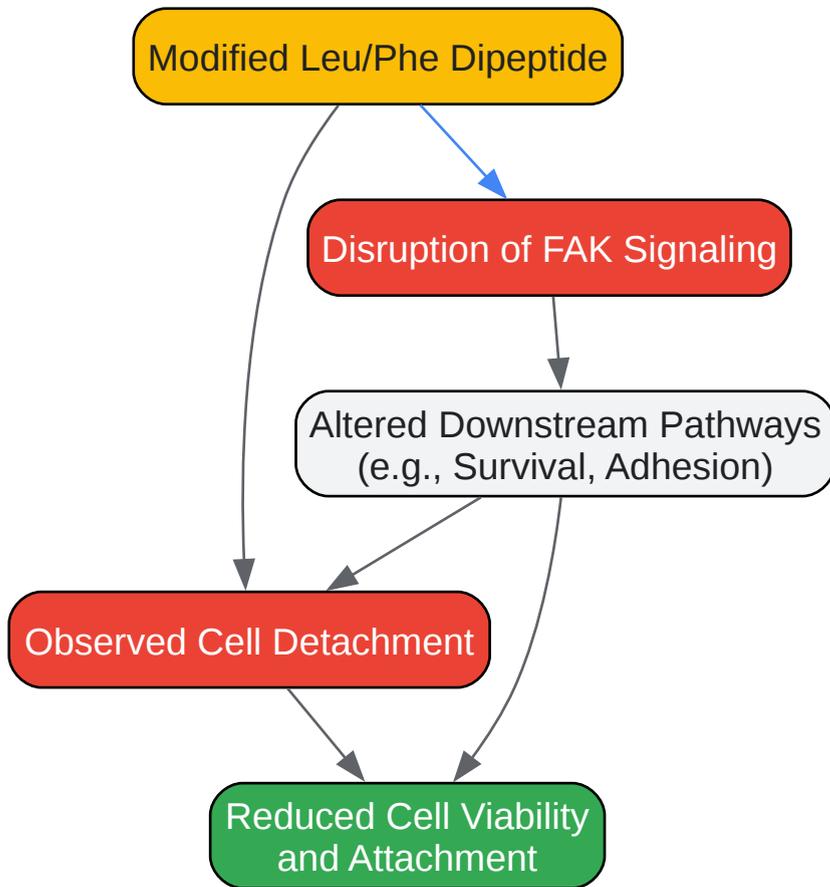
Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for studying dipeptide piezoelectricity and the proposed anticancer mechanism.



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Workflow for creating and testing piezoelectric dipeptide crystals [2].



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Proposed mechanism of modified dipeptides disrupting FAK signaling in cancer cells [1].

Key Research Insights

- **Amino Acid Sequence Matters:** The peptide sequence (**Phe-Leu** vs. **Leu-Phe**) results in distinct crystal morphologies and piezoelectric properties, highlighting the importance of sequence-specific design [2].
- **From Bench to Bedside:** The transition from **dipeptide-based drug discovery** to the use of **free amino acids as clinical biomarkers** shows the translational potential of research on these molecules [1] [3].
- **Beyond Biological Roles:** These dipeptides form the basis for advanced **biocompatible materials**, finding applications in energy harvesting and medical sensors beyond their native biological functions [2].

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References

1. Novel modified leucine and phenylalanine dipeptides ... [sciencedirect.com]
2. New piezoelectric materials based on Phe-Leu and ... [sciencedirect.com]
3. Combining Phenylalanine and Leucine Levels Predicts 30 ... [pmc.ncbi.nlm.nih.gov]
4. Self-assembling Hybrid Peptides via Leu/Ile-Phe Zipper [pubmed.ncbi.nlm.nih.gov]

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Address: Ontario, CA 91761, United States

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